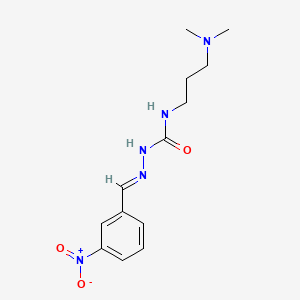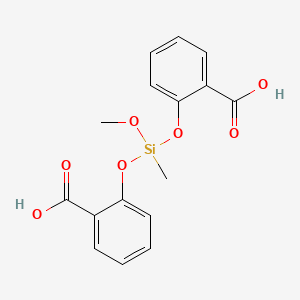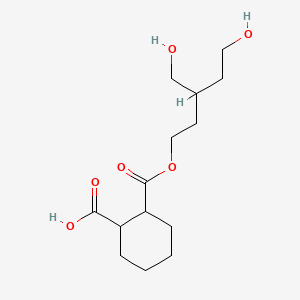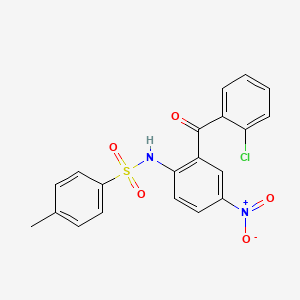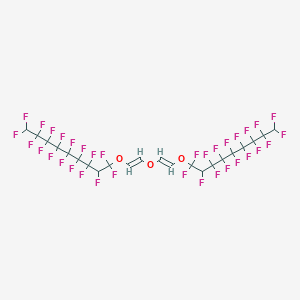
1,1'-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) is a fluorinated ether compound with the molecular formula C22H10F34O3. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and providing it with distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with an appropriate diol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include multiple steps, such as purification and distillation, to isolate the final product. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its ether and fluorine groups. The compound’s high fluorine content provides it with unique properties, such as hydrophobicity and chemical resistance, which influence its interactions with other molecules. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: A similar ether compound with fewer fluorine atoms.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another ether compound with a different alkyl chain length and structure.
Uniqueness
1,1’-(Oxybis(ethane-1,2-diyloxy))bis(heptadecafluorononene) is unique due to its high fluorine content, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications requiring robust and inert materials.
Propiedades
Número CAS |
66138-93-0 |
|---|---|
Fórmula molecular |
C22H8F34O3 |
Peso molecular |
966.2 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[(E)-2-[(E)-2-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)ethenoxy]ethenoxy]nonane |
InChI |
InChI=1S/C22H8F34O3/c23-5(9(29,30)15(41,42)19(49,50)21(53,54)17(45,46)11(33,34)7(25)26)13(37,38)58-3-1-57-2-4-59-14(39,40)6(24)10(31,32)16(43,44)20(51,52)22(55,56)18(47,48)12(35,36)8(27)28/h1-8H/b3-1+,4-2+ |
Clave InChI |
OAHLZPDNOHHVES-ZPUQHVIOSA-N |
SMILES isomérico |
C(=C/OC(F)(F)C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F)\O/C=C/OC(F)(F)C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F |
SMILES canónico |
C(=COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)OC=COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


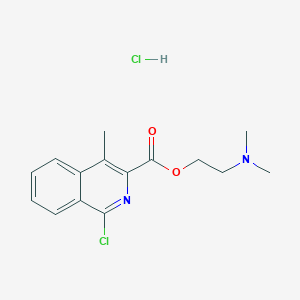
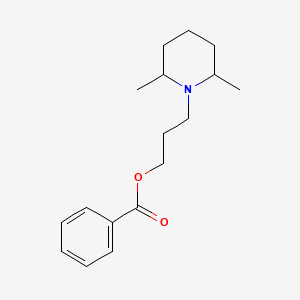
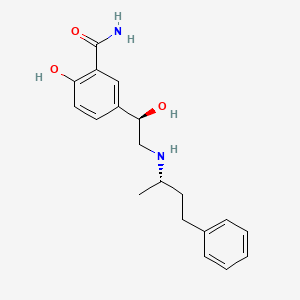
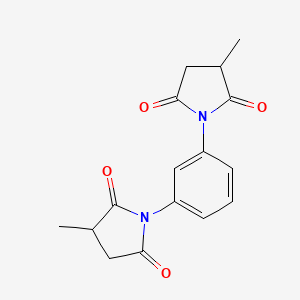
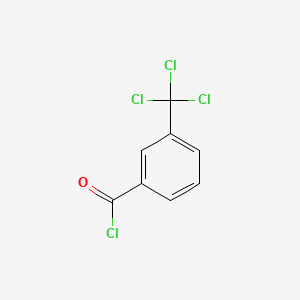
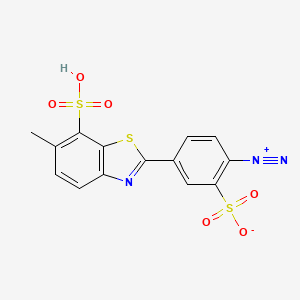

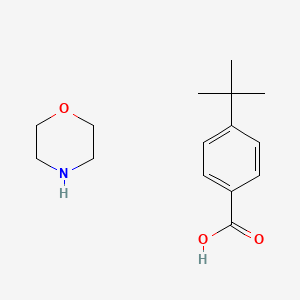
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
